molecular formula C19H22N2O3 B249991 N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide

N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide

Katalognummer B249991
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: BABYMSNJEAENMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide involves the inhibition of adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is an endogenous purine nucleoside that plays a critical role in various physiological processes such as sleep, pain, and inflammation. By inhibiting adenosine kinase, N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide increases the levels of extracellular adenosine, which can activate adenosine receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide has been shown to modulate various physiological processes such as sleep, pain, and inflammation. It has been found to increase the levels of extracellular adenosine, which can activate adenosine receptors and modulate various physiological processes. N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests its potential therapeutic applications in cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide is its specificity for adenosine kinase, which makes it a useful tool for studying the role of adenosine in various physiological processes. However, one of the limitations of N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the research on N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of adenosine kinase, which can be used as tools for studying the role of adenosine in various physiological processes. Finally, the development of more water-soluble formulations of N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide can improve its pharmacokinetic properties and facilitate its administration in vivo.
Conclusion:
In conclusion, N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of adenosine kinase, which increases the levels of extracellular adenosine and modulates various physiological processes. N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide is a promising compound that has the potential to provide new insights into the role of adenosine in various physiological processes.

Synthesemethoden

The synthesis of N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide involves the reaction of 4-sec-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-aminoacetanilide to form N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide. The final product is obtained after purification and characterization using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the enzyme adenosine kinase, which plays a critical role in the regulation of adenosine levels in the brain and other tissues. N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide has been found to increase the levels of extracellular adenosine, which has been implicated in various physiological processes such as sleep, pain, and inflammation.

Eigenschaften

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-(3-acetamidophenyl)-4-butan-2-yloxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-13(2)24-18-10-8-15(9-11-18)19(23)21-17-7-5-6-16(12-17)20-14(3)22/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

BABYMSNJEAENMS-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C

Kanonische SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.